molecular formula C13H19N3O5 B1654948 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one CAS No. 29834-86-4

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one

カタログ番号: B1654948
CAS番号: 29834-86-4
分子量: 297.31 g/mol
InChIキー: ZFIUCFWZYKWSQR-HJQYOEGKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic nucleoside analog characterized by a pyrimidin-2-one core substituted with a pyrrolidin-1-yl group at position 4 and a β-D-arabinofuranosyl sugar moiety at position 1. The arabinofuranosyl group consists of a 3,4-dihydroxy-5-(hydroxymethyl)oxolane (tetrahydrofuran) ring, a structural feature shared with cytarabine (Ara-C), a well-known chemotherapeutic agent . However, unlike Ara-C, which has a 4-amino substitution, this compound features a pyrrolidin-1-yl group, which may alter its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and target binding affinity.

特性

CAS番号

29834-86-4

分子式

C13H19N3O5

分子量

297.31 g/mol

IUPAC名

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one

InChI

InChI=1S/C13H19N3O5/c17-7-8-10(18)11(19)12(21-8)16-6-3-9(14-13(16)20)15-4-1-2-5-15/h3,6,8,10-12,17-19H,1-2,4-5,7H2/t8-,10-,11-,12-/m1/s1

InChIキー

ZFIUCFWZYKWSQR-HJQYOEGKSA-N

SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

異性体SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O

正規SMILES

C1CCN(C1)C2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O

他のCAS番号

29834-86-4

製品の起源

United States

準備方法

Direct Amination of Pyrimidinones

Preparation of the Oxolan Scaffold

The oxolan moiety resembles β-d-ribofuranose, requiring stereocontrolled synthesis:

Ribose Derivatization

Starting from d-ribose, sequential protections are employed:

  • 5-Hydroxymethyl protection : Tritylation or silylation (e.g., TBDMSCl).
  • 3,4-Dihydroxy protection : Acetonide or benzylidene formation.
  • Anomeric activation : Conversion to 1-O-acetyl or 1-bromo derivatives for glycosylation.

Example :
$$
\text{d-Ribose} \xrightarrow{\text{Acetonide, TritylCl}} \text{1-O-Acetyl-2,3-O-isopropylidene-5-O-trityl-β-d-ribofuranose} \quad
$$

Glycosylation Strategies

Coupling the pyrimidinone and oxolan components demands stereoselectivity at the anomeric center (β-configuration preferred).

Vorbrüggen Glycosylation

A widely used method for nucleoside synthesis employs silylated bases and Lewis acids:
$$
\text{4-Pyrrolidin-1-ylpyrimidin-2-one} \xrightarrow{\text{BSA, TMSOTf}} \text{Silylated intermediate} + \text{1-O-Acetylribofuranose} \rightarrow \text{Coupled product} \quad
$$
Key parameters :

  • Temperature : 0°C to room temperature.
  • Yield : 40–65% with β:α ratios > 4:1.

Schöllkopf Method

Using glycosyl chlorides and silver salts:
$$
\text{1-Bromo-ribofuranose} + \text{AgOTf} \rightarrow \text{Oxocarbenium ion} \xrightarrow{\text{Pyrimidinone}} \text{β-Glycoside} \quad
$$
Advantages : Higher β-selectivity (>90%) but lower yields (30–50%).

Deprotection and Final Modification

Global deprotection unveils the 3,4-dihydroxy and 5-hydroxymethyl groups:

Acidic Hydrolysis

Removal of acetonide protections:
$$
\text{Protected intermediate} \xrightarrow{\text{HCl (aq), MeOH}} \text{Dihydroxy product} \quad
$$

Detritylation

Cleavage of trityl ethers:
$$
\text{5-O-Trityl intermediate} \xrightarrow{\text{TFA, DCM}} \text{5-Hydroxymethyl product} \quad
$$

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) β:α Ratio Complexity
Vorbrüggen Glycosylation Silylation/TMSOTf 40–65 4:1 Moderate
Schöllkopf Glycosylation Oxocarbenium formation 30–50 >10:1 High
SNAr Amination Pyrrolidine substitution 60–75 N/A Low

Challenges and Optimization Opportunities

  • Stereochemical Control : Ensuring β-anomeric configuration remains challenging, necessitating advanced catalysts (e.g., chiral Brønsted acids).
  • Functional Group Compatibility : Acid-sensitive pyrrolidine groups require mild deprotection conditions.
  • Scalability : Multi-step sequences with low cumulative yields (e.g., 10–15% over 8 steps) highlight the need for convergent routes.

化学反応の分析

Types of Reactions

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

科学的研究の応用

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The compound exerts its effects by interacting with specific molecular targets and pathways. It acts as a transition state analog inhibitor of cytidine deaminase, binding to the active site and inhibiting its activity. This inhibition can lead to the suppression of DNA methylation and tumor growth, making it a potential candidate for anti-cancer therapies .

類似化合物との比較

Key Structural Features:

Compound Name Core Structure Substituents at Pyrimidine Positions Sugar Modifications
Target Compound Pyrimidin-2-one 4-pyrrolidin-1-yl β-D-arabinofuranosyl
Cytarabine (Ara-C) Pyrimidin-2-one 4-amino β-D-arabinofuranosyl
1-(β-D-Arabinofuranosyl)-5-methyluracil (FMAU) Pyrimidine-2,4-dione 5-methyl 2′-fluoro-β-D-arabinofuranosyl
2-Thiouridine (s2U) Pyrimidin-2-one 2-thio β-D-ribofuranosyl
N4-Benzoylcytidine Pyrimidin-2-one 4-benzoylamino β-D-ribofuranosyl

Key Observations:

  • The target compound and cytarabine share the arabinofuranosyl sugar but differ in pyrimidine substitutions (pyrrolidin-1-yl vs. amino).
  • FMAU incorporates a 2′-fluoro modification on the arabinofuranosyl ring, improving metabolic stability and enabling use in PET imaging .
  • 2-Thiouridine replaces the oxygen at position 2 with sulfur, altering base-pairing interactions in RNA .

Pharmacological and Biochemical Comparisons

Compound Name Mechanism of Action Therapeutic Use Metabolic Stability Key Research Findings
Target Compound Hypothesized DNA/RNA incorporation inhibitor Under investigation Unknown (likely moderate) No direct clinical data available
Cytarabine (Ara-C) Inhibits DNA polymerase via triphosphate form Leukemia therapy Low (rapid deamination) FDA-approved for AML and ALL
FMAU Thymidine kinase substrate PET imaging (viral infections) High (fluoro prevents degradation) Used in HBV and cancer imaging
2-Thiouridine (s2U) Modifies tRNA stability Research tool (RNA studies) Moderate Enhances codon-anticodon accuracy

Key Observations:

  • The pyrrolidin-1-yl substitution in the target compound may reduce susceptibility to deaminases, a common limitation of Ara-C .
  • FMAU’s 2′-fluoro group confers resistance to phosphorylases, extending its half-life in vivo .
  • The absence of a 5-methyl or 2-thio group in the target compound suggests distinct base-pairing behavior compared to FMAU or s2U .

Q & A

Q. What are the recommended synthetic routes for 1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-pyrrolidin-1-ylpyrimidin-2-one?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidin-2-one core. Key steps include:
  • Coupling Reactions : The pyrrolidine substituent can be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling.
  • Sugar Moiety Attachment : The oxolan-2-yl group (a ribose-like structure) may be appended using glycosylation protocols under anhydrous conditions.
  • Solvent Optimization : Dimethyl sulfoxide (DMSO) or acetonitrile are common solvents for intermediate steps due to their polarity and stability at high temperatures .
  • Purification : Column chromatography (silica gel, eluting with ethyl acetate/methanol) or recrystallization ensures purity. For example, related pyrimidinone derivatives in used recrystallization from ethanol/water mixtures.

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

  • Methodological Answer :
  • Analytical Techniques :
  • HPLC : Reverse-phase C18 columns with UV detection at 260 nm (optimal for pyrimidine absorbance).
  • NMR Spectroscopy : Key signals include the anomeric proton (δ 5.2–5.8 ppm, doublet) for the oxolan-2-yl group and pyrrolidine ring protons (δ 2.5–3.5 ppm, multiplet) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., calculated m/z 313.12 for C₁₃H₁₉N₃O₆⁺) .
  • Crystallographic Validation : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and confirms bond angles.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions due to potential dust inhalation risks .
  • First Aid : Immediate skin/eye rinsing with water for 15 minutes; consult medical attention if irritation persists. Avoid oral exposure—rinse mouth and seek poison control .

Advanced Research Questions

Q. How does the stereochemistry of the oxolan-2-yl moiety influence the compound’s biological activity?

  • Methodological Answer :
  • Chiral Analysis : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. Compare activities of isolated stereoisomers in cell-based assays.
  • Structure-Activity Relationship (SAR) : Analogous to cytosine arabinoside (Ara-C, ), the β-D-configuration of the sugar moiety enhances binding to DNA polymerases. Molecular docking (UCSF Chimera’s ViewDock) can predict stereochemical preferences in enzyme binding .

Q. What strategies can resolve contradictions in activity data from different in vitro assays?

  • Methodological Answer :
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid precipitation artifacts. highlights solvent effects on reaction yields.
  • Meta-Analysis : Pool data from multiple labs using standardized protocols (e.g., MTT vs. ATP-based viability assays) to identify systemic biases.

Q. What computational methods are suitable for modeling interactions between this compound and target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use UCSF Chimera’s ViewDock extension to screen binding poses against enzymes like DNA methyltransferases or kinases. Adjust force fields (AMBER or CHARMM) for accuracy .
  • Molecular Dynamics (MD) : The Movie extension in Chimera simulates ligand-protein stability over time (e.g., 50 ns trajectories at 310 K) .
  • Free Energy Calculations : MM-GBSA analysis quantifies binding affinities, prioritizing residues critical for interaction (e.g., hydrogen bonds with the oxolan-2-yl hydroxyl groups) .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

  • Methodological Answer :
  • Liver Microsome Assays : Incubate with human or rodent microsomes (1 mg/mL protein, NADPH regeneration system). Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. lists related metabolites (e.g., HMDB0257731) with hydroxylation or glucuronidation patterns.
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。